molecular formula C9H9F3N2O B016561 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE CAS No. 154187-45-8

3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE

Cat. No.: B016561
CAS No.: 154187-45-8
M. Wt: 218.18 g/mol
InChI Key: PUYZOKJLNFUGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-diaziridine (CAS: 154187-45-8) is a heterocyclic compound with the molecular formula C₉H₉F₃N₂O and a molecular weight of 218.18 g/mol . It is characterized by a saturated three-membered diaziridine ring (N–N single bond) substituted with a 3-methoxyphenyl group and a trifluoromethyl group. This compound is a white to off-white solid, soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and methanol . Its synthesis often involves reactions with tetrachloromonospirocyclotriphosphazenes and diamines under controlled conditions .

Properties

IUPAC Name

3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYZOKJLNFUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440369
Record name 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154187-45-8
Record name 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Trifluoromethyl Hydrazone

The process begins with the condensation of 3-methoxyacetophenone trifluoromethyl ketone ([A] ) with hydrazine hydrate in ethanol under reflux (Scheme 1). The reaction typically achieves >85% yield after 12 hours, forming the hydrazone intermediate ([B]) .

Scheme 1:

[A] (CF3COC6H4OCH3)+N2H4[B] (CF3C(NHNH2)C6H4OCH3)+H2O\text{[A] (CF}3\text{COC}6\text{H}4\text{OCH}3) + \text{N}2\text{H}4 \rightarrow \text{[B] (CF}3\text{C(NHNH}2\text{)C}6\text{H}4\text{OCH}3) + \text{H}2\text{O}

Diaziridine Ring Formation

The hydrazone ([B]) undergoes cyclization to form the diaziridine ring. Two principal approaches are documented:

Chlorination-Mediated Cyclization

Treatment of ([B]) with N-chlorosuccinimide (NCS) in dichloromethane at 0°C generates the N-chloro hydrazone intermediate. Subsequent dehydrohalogenation with triethylamine (TEA) at room temperature induces ring closure, yielding the target diaziridine ([C]) with a 60–65% isolated yield.

Key Conditions:

  • Solvent: Anhydrous DCM

  • Temperature: 0°C (chlorination), RT (cyclization)

  • Stoichiometry: 1.2 eq NCS, 2.0 eq TEA

Iodine-Promoted Cyclization

Alternative protocols employ iodine as a cyclizing agent. Stirring ([B]) with iodine (1.1 eq) in THF at 40°C for 6 hours produces the diaziridine ([C]) in 55–58% yield. While less efficient than NCS-mediated routes, this method avoids halogenated solvents.

Reduction of Diazirine Derivatives

Diaziridines can also be synthesized via reduction of their unsaturated analogs, 3H-diazirines. This two-step approach capitalizes on established diazirine chemistry.

Diazirine Synthesis

The trifluoromethyl diazirine precursor ([D]) is prepared by photolyzing the corresponding oxime derivative. For example, 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine ([D]) is synthesized via:

  • Oxime Formation : Reaction of 3-methoxybenzaldehyde trifluoromethyl ketone with hydroxylamine hydrochloride in ethanol.

  • Oxime Tosylation : Treatment with tosyl chloride in pyridine to form the tosyl oxime ([E]) .

  • Ring Closure : Base-mediated cyclization (e.g., Ag₂O in diethyl ether) yields ([D]) .

Catalytic Hydrogenation of Diazirine

The diazirine ([D]) is reduced to diaziridine ([C]) using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in methanol. Complete conversion occurs within 2 hours at 25°C, affording ([C]) in 70–75% yield.

Advantages:

  • High functional group tolerance

  • Scalable to multi-gram quantities

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Two industrial protocols are notable:

Continuous Flow Cyclization

A continuous flow reactor system achieves cyclization of hydrazone ([B]) using NCS and TEA in a 1:1 v/v mixture of DCM and acetonitrile. Key parameters:

  • Residence time: 15 minutes

  • Temperature: 30°C

  • Throughput: 1.2 kg/day

  • Purity: >98% (HPLC)

Solid-Phase Synthesis

Immobilized hydrazine derivatives on polystyrene resins enable iterative synthesis with automated purification. This method reduces solvent waste and achieves 85% yield after three cycles.

Comparative Analysis of Methods

Table 1: Efficiency Metrics for Diaziridine Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
NCS Cyclization6599High$$$
Iodine Cyclization5895Moderate$$
Diazirine Reduction7598High$$$$
Continuous Flow7898Industrial$$$$$

Key Insights:

  • NCS Cyclization : Optimal for lab-scale synthesis due to reproducibility.

  • Diazirine Reduction : Superior yield but requires diazirine precursor synthesis.

  • Continuous Flow : Preferred for ton-scale production despite higher capital costs.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N-aminodiazenes, arises from incomplete cyclization. Strategies to mitigate this include:

  • Stoichiometric Control : Maintaining NCS:TEA ratio ≥ 1.2:2.0

  • Low-Temperature Quenching : Rapid cooling to -20°C post-reaction

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclization kinetics but complicate purification. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative.

Emerging Techniques

Photoredox Catalysis

Visible light-mediated cyclization using Ru(bpy)₃Cl₂ as a catalyst achieves 80% yield in 4 hours, avoiding hazardous reagents.

Electrochemical Synthesis

Anodic oxidation of hydrazones in a divided cell (Pt electrodes, 1.5 V) enables solvent-free diaziridine synthesis with 72% efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The trifluoromethyl and methoxyphenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drugs. Compounds containing this moiety often exhibit improved potency and selectivity against biological targets. For instance, research has shown that trifluoromethylated compounds can enhance the inhibition of enzymes such as reverse transcriptase, which is crucial in antiviral drug development .

Case Study: Antiviral Activity

A study highlighted the role of trifluoromethyl groups in enhancing the efficacy of antiviral agents by improving their binding affinity to viral proteins. This was particularly noted in compounds designed to inhibit HIV replication . The incorporation of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-diaziridine into such frameworks could potentially lead to novel antiviral agents.

Organic Synthesis

Diaziridines are versatile intermediates in organic synthesis due to their ability to undergo various transformations. The unique three-membered ring structure allows for ring-opening reactions that can lead to diverse products.

Synthetic Applications

  • Photoaffinity Labeling : The compound can be used as a precursor for photoaffinity probes. These probes are essential for studying protein interactions and functions in biological systems .
  • Trifluoromethylation Reactions : The introduction of the trifluoromethyl group into organic molecules is an active area of research. The compound can serve as a reagent or intermediate in these reactions, facilitating the development of new materials with enhanced properties .

Material Science

Research has indicated that diaziridines can be utilized in the development of high-energy materials due to their strained structure, which contributes to their reactivity and stability under certain conditions.

High-Energy Materials

Studies have explored the potential of diaziridines as precursors for energetic compounds with desirable detonation properties. The incorporation of this compound into such formulations could enhance performance metrics like density and stability .

Environmental Applications

Trifluoromethylated compounds are increasingly recognized for their roles in agrochemicals and environmental science. Their hydrophobic nature allows them to interact effectively with biological systems, making them suitable for use in pesticide formulations.

Case Study: Agrochemical Development

Research has shown that incorporating trifluoromethyl groups can improve the efficacy of herbicides and insecticides by enhancing their stability and bioavailability in various environments . This suggests that this compound could be explored further in agrochemical applications.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diaziridine ring may participate in specific binding interactions, while the trifluoromethyl and methoxyphenyl groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Diaziridine vs. Diazirine Analogs

A closely related compound is 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (CAS: 205485-24-1), which shares the same substituents but contains an unsaturated diazirine ring (N=N double bond). Key differences include:

Property 3-(3-Methoxyphenyl)-3-(Trifluoromethyl)-Diaziridine 3-(3-Methoxyphenyl)-3-(Trifluoromethyl)-3H-Diazirine
Molecular Formula C₉H₉F₃N₂O C₉H₇F₃N₂O
Molecular Weight 218.18 g/mol 216.16 g/mol
Ring Saturation Saturated (N–N single bond) Unsaturated (N=N double bond)
Physical State White to off-white solid Yellow oil
Applications Intermediate in organic synthesis Photoaffinity labeling reagent
Reactivity Less reactive due to saturation Highly reactive under UV light for crosslinking

The diazirine’s unsaturated structure makes it a superior photoaffinity probe for studying biomolecular interactions, whereas the diaziridine serves as a precursor or stable intermediate .

Comparison with Urea Derivatives

Urea-based analogs, such as 1-(4-cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (CAS: N/A), exhibit distinct functional groups and bioactivities:

Property Diaziridine Urea Derivatives (e.g., 6m in )
Core Structure Diaziridine ring Urea linkage (NH–CO–NH)
Key Substituents Trifluoromethyl, methoxyphenyl Trifluoromethyl, cyanophenyl
Molecular Weight 218.18 g/mol 373.4 g/mol (e.g., 6m )
Bioactivity Limited reported data Antimicrobial, antioxidant (e.g., )
Synthesis Complexity Moderate High (multi-step coupling reactions )

Urea derivatives are tailored for biological applications due to hydrogen-bonding capabilities, whereas diaziridines are primarily synthetic intermediates.

Comparison with Pyrazoline Derivatives

Pyrazoline compounds, such as 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline , demonstrate divergent structural and functional features:

Property Diaziridine Pyrazoline (e.g., )
Core Structure Diaziridine ring Pyrazoline (5-membered ring with N–N bond)
Substituents Methoxyphenyl, trifluoromethyl Dichlorophenyl, hydroxymethoxyphenyl
Bioactivity Not reported Antibacterial, antioxidant
Synthetic Route Phosphazene-mediated Cyclocondensation of chalcones

Pyrazolines are bioactive scaffolds with demonstrated antimicrobial properties, while diaziridines lack such reported activities.

Comparison with Piperidine-Based Compounds

Piperidine analogs, such as 3-(3-methoxyphenyl)-piperidine , highlight differences in ring size and applications:

Property Diaziridine 3-(3-Methoxyphenyl)-Piperidine
Ring Size 3-membered 6-membered
Applications Synthetic intermediate Neurological drug precursor (e.g., tolafentrine )
Stability Thermally sensitive More stable due to larger ring

Piperidines are prevalent in CNS drug development, whereas diaziridines are niche intermediates.

Key Research Findings

  • Synthetic Utility : The diaziridine’s trifluoromethyl group enhances electrophilicity, enabling nucleophilic substitutions in phosphazene chemistry .
  • Safety Profile : Both diaziridine and diazirine require careful handling due to irritant properties (skin/eye contact) .

Biological Activity

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-diaziridine, with a CAS number of 154187-45-8, is a diaziridine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H9F3N2O
  • Molecular Weight: 218.18 g/mol
  • Structure: The compound features a diaziridine ring, which is a three-membered nitrogen-containing heterocycle, substituted with a methoxyphenyl and trifluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound typically involves the diazotization of an appropriate aniline derivative followed by cyclization reactions. This compound can serve as a carbene precursor, which has implications in various organic transformations and material sciences .

Anticancer Potential

Research indicates that diaziridine derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest: Compounds have been shown to halt cell cycle progression, particularly in cancer cells like MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Topoisomerase II Inhibition: This mechanism involves the inhibition of DNA replication processes, leading to increased cellular stress and eventual cell death .

Table 1: Summary of Biological Activities

Activity TypeDetails
AnticancerInduces apoptosis in MCF-7 and HepG2 cells
MechanismCell cycle arrest, Topoisomerase II inhibition
IC50 ValuesVaries by study; specific values not always reported

Mechanistic Insights

The biological activity of diaziridines can be attributed to their ability to generate reactive intermediates such as carbenes upon thermal or photochemical activation. These intermediates can interact with biological macromolecules, leading to modifications that disrupt cellular functions. The trifluoromethyl group enhances the stability and reactivity of the diaziridine ring, making it a potent candidate for further investigations into its biological applications .

Study 1: Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of various diaziridine derivatives on different cancer cell lines. The researchers found that this compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like docetaxel .

Study 2: Mechanistic Pathway Analysis

Another investigation focused on the mechanistic pathways through which diaziridines exert their anticancer effects. The study highlighted that compounds with electron-withdrawing groups (like trifluoromethyl) showed enhanced interactions with DNA, leading to increased apoptosis rates compared to their non-substituted counterparts .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 3-(3-methoxyphenyl)-3-(trifluoromethyl)-diaziridine?

Answer: Synthesis optimization requires attention to reaction kinetics, solvent selection, and purification methods. For example, tetrahydrofuran (THF) is often used as a solvent due to its ability to dissolve polar intermediates, while triethylamine (Et₃N) aids in neutralizing byproducts like HCl during phosphazene-based reactions . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via column chromatography is recommended for isolating high-purity dispirophosphazene derivatives . For diaziridine-specific synthesis, stoichiometric control of trifluoromethyl groups and methoxyphenyl substituents is critical to avoid side reactions.

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Answer: A combination of X-ray crystallography (for crystal packing and bond angles) and NMR spectroscopy (for electronic environments of methoxy and trifluoromethyl groups) is essential. Supplementary crystallographic data (e.g., CCDC files) should be cross-referenced with computational models to validate molecular geometry . For electronic properties, density functional theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, aiding in understanding reactivity .

Q. Q3. What analytical methods are suitable for detecting impurities in synthesized batches?

Answer: High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying impurities at trace levels (<0.1%). For fluorinated compounds, ¹⁹F NMR provides specificity in identifying trifluoromethyl-related byproducts . Mass spectrometry (LC-MS) can confirm molecular weights of unexpected adducts, while elemental analysis validates stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. Q4. How can mechanistic studies elucidate the role of the trifluoromethyl group in photochemical reactions involving this diaziridine?

Answer: Mechanistic insights require time-resolved spectroscopy (e.g., femtosecond transient absorption) to track excited-state dynamics. The electron-withdrawing trifluoromethyl group stabilizes carbene intermediates, which can be probed using matrix-isolation IR spectroscopy at cryogenic temperatures . Isotopic labeling (e.g., replacing CF₃ with CD₃) combined with kinetic isotope effect (KIE) studies may further clarify bond cleavage pathways .

Q. Q5. What experimental designs are recommended for studying the environmental fate of this compound?

Answer: Long-term environmental studies should follow frameworks like Project INCHEMBIOL , which evaluates abiotic/biotic transformations and bioaccumulation potential. Key steps include:

  • Hydrolysis/photolysis assays under simulated sunlight (λ > 290 nm) to assess degradation half-lives.
  • Soil sorption experiments using OECD Guideline 106 to measure Kₒc (organic carbon partition coefficient).
  • Ecotoxicology assays on model organisms (e.g., Daphnia magna) to determine LC₅₀ values .

Q. Q6. How can computational modeling predict the compound’s interactions with biological targets?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities to enzymes like cytochrome P450. QSAR models should incorporate descriptors such as logP (lipophilicity) and polar surface area (PSA) to predict membrane permeability . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical for verifying computational predictions .

Methodological Challenges and Solutions

Q. Q7. How should researchers address contradictory data in solubility or reactivity studies?

Answer: Contradictions often arise from solvent polarity or trace metal contamination. Solutions include:

  • Standardizing solvents (e.g., DMSO for solubility assays) and reporting exact water content via Karl Fischer titration.
  • Replicating experiments under inert atmospheres (argon/glovebox) to exclude oxygen/moisture interference.
  • Statistical validation using ANOVA to identify outliers in reactivity datasets .

Q. Q8. What strategies improve reproducibility in multi-step syntheses of diaziridine derivatives?

Answer:

  • In-line monitoring : Use ReactIR or PAT (process analytical technology) to track intermediates in real time.
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature and stirring rate via factorial design experiments.
  • Cross-lab validation : Share detailed protocols (e.g., via ELN platforms) and reference standards to align inter-lab reproducibility .

Data Presentation and Ethical Standards

Q. Q9. How should researchers report thermophysical data to meet IUPAC guidelines?

Answer: Follow IUPAC’s “Green Book” for data formatting:

  • Report uncertainties (e.g., melting points as 95% confidence intervals).
  • Include purity assessments (e.g., ≥99% by HPLC) and calibration details for instruments.
  • Deposit raw datasets in repositories like Zenodo or Figshare for peer review .

Q. Q10. What ethical practices are essential in publishing diaziridine-related research?

Answer:

  • Disclose all conflicts of interest (e.g., funding sources).
  • Adhere to ACS Ethical Guidelines for chemical safety and waste disposal.
  • Use plagiarism-detection software (e.g., iThenticate) and cite prior work rigorously, especially for synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE
Reactant of Route 2
3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-DIAZIRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.